molecular formula C23H25NO4 B11816341 Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate

Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate

Cat. No.: B11816341
M. Wt: 379.4 g/mol
InChI Key: WZIUMQXJHVGCAZ-UHFFFAOYSA-N
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Description

Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen, followed by the introduction of the benzoyloxy and prop-2-enyl groups. The final step often involves the esterification of the carboxylate group. Reaction conditions may vary, but they generally require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohols or amines .

Scientific Research Applications

Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzoate
  • Benzyl alcohol
  • Benzyl chloride

Uniqueness

Benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler benzyl derivatives, this compound has a more complex piperidine ring and additional functional groups, making it suitable for specialized applications .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

benzyl 3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C23H25NO4/c1-2-9-19-14-15-24(23(26)27-17-18-10-5-3-6-11-18)16-21(19)28-22(25)20-12-7-4-8-13-20/h2-8,10-13,19,21H,1,9,14-17H2

InChI Key

WZIUMQXJHVGCAZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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